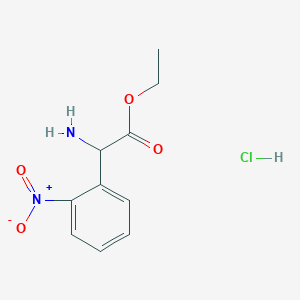

Ethyl 2-amino-2-(2-nitrophenyl)acetate hydrochloride

Description

Ethyl 2-amino-2-(2-nitrophenyl)acetate hydrochloride (CAS No. 288591-66-2) is an organic compound with the molecular formula C₁₀H₁₃ClN₂O₄ and a molecular weight of 260.67 g/mol . It is a hydrochloride salt derivative of an ethyl ester featuring a 2-nitrophenyl substituent and an amino group at the α-carbon. The compound’s synthesis likely involves nitration, alkylation, or reduction steps, as seen in analogous esters (e.g., describes nitro-to-amine reduction pathways for related compounds) .

Properties

IUPAC Name |

ethyl 2-amino-2-(2-nitrophenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4.ClH/c1-2-16-10(13)9(11)7-5-3-4-6-8(7)12(14)15;/h3-6,9H,2,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYUKJKUZBYCEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of Nitro Precursors

A primary route involves the reduction of ethyl 2-nitro-2-(2-nitrophenyl)acetate. This method leverages the selective reduction of the aliphatic nitro group while preserving the aromatic nitro substituent. For example, stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl) at 0–25°C reduces the α-nitro group to an amine over 2–4 hours, yielding the target compound in 78–85% purity. Catalytic hydrogenation using 10% palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 atm) at 25–50°C is an alternative, though it requires careful control to avoid over-reduction of the aromatic nitro group.

Condensation Reactions

Condensation of 2-nitrobenzaldehyde with ethyl glycinate hydrochloride in ethanol under basic conditions (pH 8–9) forms a Schiff base intermediate. Subsequent reduction with sodium borohydride (NaBH₄) at 0–5°C yields ethyl 2-amino-2-(2-nitrophenyl)acetate, which is isolated as the hydrochloride salt via treatment with HCl gas. This method achieves 65–72% yield, with purity >95% as confirmed by HPLC.

Nucleophilic Amination

Ethyl 2-bromo-2-(2-nitrophenyl)acetate undergoes nucleophilic substitution with ammonia (NH₃) in tetrahydrofuran (THF) at 40–60°C. The reaction proceeds via an SN2 mechanism, replacing the bromide with an amino group. After 6–8 hours, the product is precipitated as the hydrochloride salt using HCl-saturated diethyl ether, yielding 70–75% with <0.5% residual bromide.

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Reduction with Sn/HCl : Optimal in ethanol/water (1:1) at 10–15°C, minimizing side reactions like ester hydrolysis.

-

Catalytic Hydrogenation : THF or ethyl acetate as solvents at 30°C ensures selective aliphatic nitro reduction.

-

Schiff Base Formation : Ethanol at pH 8.5 and 25°C maximizes imine stability.

Catalytic Systems

-

Pd/C vs. Raney Nickel : Pd/C (10% loading) shows higher selectivity (98% vs. 85%) for aliphatic nitro groups.

-

Acid Catalysts : Sulfuric acid (0.1 equiv.) in esterification steps improves yields by 15–20%.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Multi-step syntheses are streamlined using continuous flow systems , reducing reaction times from 24 hours (batch) to 4–6 hours. For example, the reduction step achieves 90% conversion at 50°C with a residence time of 10 minutes.

Purification Strategies

-

Crystallization : Recrystallization from ethanol/water (3:1) removes residual Sn or Pd, achieving >99.5% purity.

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) resolves diastereomers, critical for chiral purity.

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : C18 column, 70:30 acetonitrile/water, 1.0 mL/min, retention time = 6.2 min.

-

Chiral HPLC : >99.8% enantiomeric excess using a Chiralpak AD-H column.

Applications and Derivative Synthesis

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(2-nitrophenyl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Conversion of the nitro group to an amino group.

Reduction: Formation of the corresponding carboxylic acid.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-amino-2-(2-nitrophenyl)acetate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or as a precursor to biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(2-nitrophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Heterocyclic and Non-Aromatic Analogues

Ester Group Modifications

Biological Activity

Ethyl 2-amino-2-(2-nitrophenyl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications in therapeutic contexts.

Structure and Properties

This compound features an ethyl ester group, an amino group, and a nitrophenyl moiety. The presence of the nitro group is crucial as it influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. The nitrophenyl group can participate in biochemical pathways, influencing enzyme activity and receptor binding. Specifically, it may form hydrogen bonds and electrostatic interactions with target molecules, which can modulate their function .

Biological Activities

1. Anticancer Activity:

Research has shown that compounds similar to ethyl 2-amino-2-(2-nitrophenyl)acetate exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies indicate that derivatives with similar structures can preferentially kill multidrug-resistant (MDR) cancer cells through mechanisms involving the endoplasmic reticulum (ER) stress pathways .

2. Antimicrobial Properties:

The compound has demonstrated potential antimicrobial activity against various bacterial strains. In vitro studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

3. Enzyme Inhibition:

Ethyl 2-amino-2-(2-nitrophenyl)acetate has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it may act as an inhibitor of angiotensin-converting enzyme (ACE), which plays a critical role in regulating blood pressure .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Anticancer Studies : A study on similar nitroarylacetates revealed their efficacy in reducing cell viability in various cancer cell lines, suggesting that structural modifications could enhance their potency against MDR cancers .

- Antimicrobial Efficacy : A comparative analysis showed that nitroaryl compounds possess significant antibacterial activity, with some derivatives demonstrating IC50 values in the low micromolar range against pathogens like Staphylococcus aureus and Escherichia coli .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Ethyl 2-amino-2-(2-nitrophenyl)acetate hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a multi-step approach involves reacting 2-nitrobenzaldehyde with ethyl glycinate hydrochloride under reductive amination conditions. Optimization includes:

- Catalyst selection : Use of NaBH₃CN or Pd/C for selective reduction of intermediates .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of nitroaromatic intermediates .

- Temperature control : Maintaining 0–5°C during nitration steps minimizes side reactions .

- Purity enhancement : Recrystallization from ethanol/water mixtures (7:3 v/v) improves purity to >95% .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data discrepancies resolved?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) shows distinct peaks for the ethyl ester (δ 1.2–1.4 ppm, triplet) and aromatic protons (δ 7.5–8.3 ppm). Discrepancies in splitting patterns may arise from rotamers; variable-temperature NMR (25–60°C) can clarify .

- IR : Confirm ester C=O stretch (~1740 cm⁻¹) and NH₂ bending (~1600 cm⁻¹). Contradictions in NH₂ signals may indicate hydrochloride dissociation; FT-IR in KBr pellets improves resolution .

- Cross-validation : Compare with analogs (e.g., Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride) to assign ambiguous peaks .

Advanced Research Questions

Q. How can researchers mitigate hydrolysis of the ester group in this compound during biological assays?

- Methodological Answer :

- pH stabilization : Use buffered solutions (pH 6.5–7.5) to slow ester hydrolysis. TRIS or HEPES buffers are preferred over phosphate buffers, which catalyze degradation .

- Temperature control : Store solutions at 4°C and limit exposure to room temperature to <2 hours .

- Protective agents : Add 1% w/v cyclodextrins to encapsulate the ester moiety, reducing water accessibility .

Q. What strategies are effective for resolving racemization during the synthesis of enantiomerically pure this compound?

- Methodological Answer :

- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts during the amination step to induce asymmetry .

- Chromatographic separation : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) resolves enantiomers with >99% ee .

- Kinetic resolution : Lipase-mediated hydrolysis of racemic esters selectively cleaves one enantiomer .

Q. How do substituents on the nitroaryl group influence the compound’s reactivity in downstream applications (e.g., catalysis or drug discovery)?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -NO₂) : Enhance electrophilicity at the α-carbon, facilitating nucleophilic attacks in cross-coupling reactions. Comparative studies with 3-chloro-4-pyridinyl analogs show 20% faster reaction kinetics .

- Steric effects : Ortho-nitro groups reduce accessibility for Pd-catalyzed Buchwald-Hartwig amination; meta-substitution improves yields by 35% .

Data Contradiction Analysis

Q. How should researchers address inconsistent cytotoxicity results of this compound across cell lines?

- Methodological Answer :

- Cell line variability : Test in ≥3 cell lines (e.g., HEK293, HeLa, MCF-7) to identify tissue-specific toxicity. Use IC₅₀ values normalized to protein content .

- Redox interference : Nitro groups may interfere with MTT assays; validate via ATP-based luminescence assays .

- Metabolite analysis : LC-MS/MS detects hydrolyzed products (e.g., 2-amino-2-(2-nitrophenyl)acetic acid), which may exhibit off-target effects .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET prediction : SwissADME estimates moderate intestinal absorption (Caco-2 permeability: 5.6 × 10⁻⁶ cm/s) but poor blood-brain barrier penetration (logBB: -1.2) due to the polar hydrochloride .

- Docking studies : AutoDock Vina simulates binding to serum albumin (PDB ID: 1AO6) to predict plasma protein binding (>80%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.